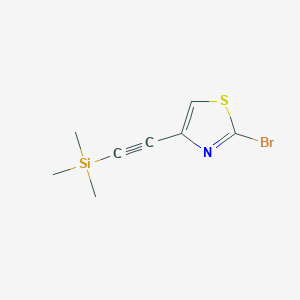![molecular formula C37H54S2 B12944072 2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12944072.png)
2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is an organic compound belonging to the class of benzo[b]thieno[2,3-d]thiophene derivatives. These compounds are known for their unique structural properties, which make them suitable for various applications, particularly in the field of organic electronics. The compound features a fused-ring system with a long tricosyl (C23H47) side chain, which enhances its solubility and processability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves multiple steps, starting with the construction of the benzo[b]thieno[2,3-d]thiophene core. One common method is the Fiesselmann thiophene synthesis, which involves the Friedel–Crafts acylation of (hetero)arenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides, followed by treatment with methyl thioglycolate in the presence of DBU and calcium oxide
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. Techniques such as solution shearing and thin-film deposition are employed to produce high-quality films for electronic applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions .
Applications De Recherche Scientifique
2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene has several scientific research applications:
Organic Electronics: Used as an organic semiconductor in organic thin-film transistors (OTFTs) and organic field-effect transistors (OFETs) due to its excellent charge transport properties.
Photovoltaics: Employed in organic solar cells (OSCs) to improve photovoltaic parameters.
Material Science: Investigated for its potential in creating covalent triazine frameworks (CTFs) for advanced materials.
Mécanisme D'action
The mechanism of action of 2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene in electronic applications involves its ability to facilitate charge transport. The long tricosyl side chain enhances solubility and film formation, while the fused-ring system provides a stable π-conjugated structure that allows efficient charge mobility. The compound interacts with molecular targets such as electrodes and other semiconductor materials, forming pathways for electron and hole transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]thieno[2,3-d]thiophene (BTT): A simpler derivative without the long alkyl chain, used in similar electronic applications.
Benzo[4,5]selenopheno[3,2-b]thiophene: A selenium-containing analog with similar electronic properties.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another fused-ring thiophene derivative used in organic electronics.
Uniqueness
2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is unique due to its long tricosyl side chain, which significantly improves its solubility and processability compared to other similar compounds. This makes it particularly suitable for solution-processed applications in organic electronics .
Propriétés
Formule moléculaire |
C37H54S2 |
|---|---|
Poids moléculaire |
563.0 g/mol |
Nom IUPAC |
2-tricosyl-[1]benzothiolo[3,2-b][1]benzothiole |
InChI |
InChI=1S/C37H54S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-31-28-29-33-35(30-31)39-36-32-26-23-24-27-34(32)38-37(33)36/h23-24,26-30H,2-22,25H2,1H3 |
Clé InChI |
FHTCXUQQJNCPEK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



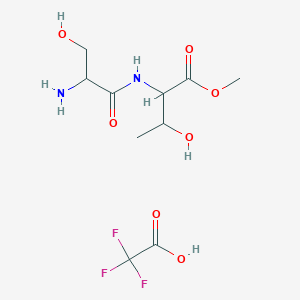
![12-hydroxy-1,10-bis(2-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12943999.png)

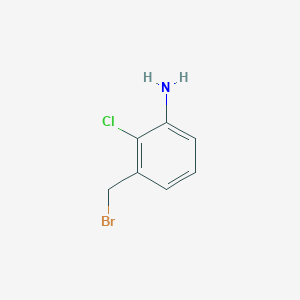

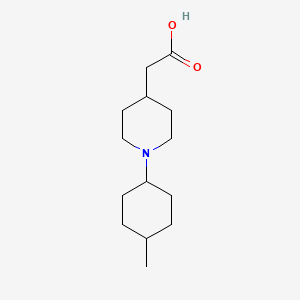
![2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12944023.png)
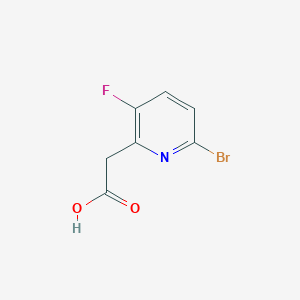

![Propan-2-Yl ~{n}-[(2~{s},4~{r})-1-Ethanoyl-6-(Furan-2-Yl)-2-Methyl-3,4-Dihydro-2~{h}-Quinolin-4-Yl]carbamate](/img/structure/B12944042.png)
